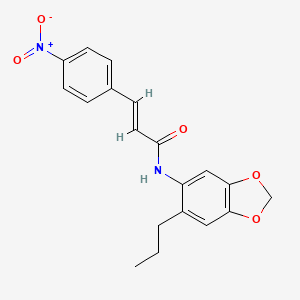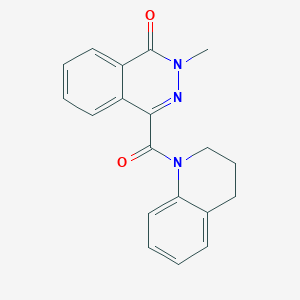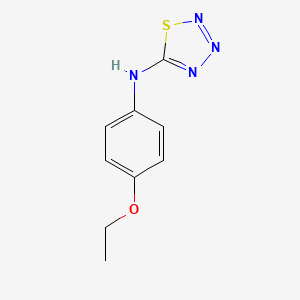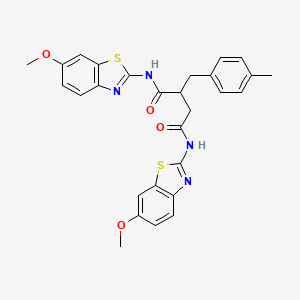
(2E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is a synthetic organic compound characterized by its complex structure, which includes a nitrophenyl group and a benzodioxolyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE typically involves a multi-step process:
Formation of the nitrophenyl intermediate: This step involves the nitration of a suitable aromatic precursor to introduce the nitro group.
Synthesis of the benzodioxolyl intermediate: This step involves the formation of the benzodioxole ring system, often through cyclization reactions.
Coupling of intermediates: The final step involves coupling the nitrophenyl and benzodioxolyl intermediates through a condensation reaction to form the desired enamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its specific functional groups.
Medicine
In medicinal chemistry, (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the benzodioxolyl group can interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
(2E)-3-(4-NITROPHENYL)-N-(6-ETHYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an ethyl group instead of a propyl group.
(2E)-3-(4-AMINOPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE: Similar structure with an amino group instead of a nitro group.
Uniqueness
(2E)-3-(4-NITROPHENYL)-N-(6-PROPYL-2H-13-BENZODIOXOL-5-YL)PROP-2-ENAMIDE is unique due to the combination of its nitrophenyl and benzodioxolyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C19H18N2O5 |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
(E)-3-(4-nitrophenyl)-N-(6-propyl-1,3-benzodioxol-5-yl)prop-2-enamide |
InChI |
InChI=1S/C19H18N2O5/c1-2-3-14-10-17-18(26-12-25-17)11-16(14)20-19(22)9-6-13-4-7-15(8-5-13)21(23)24/h4-11H,2-3,12H2,1H3,(H,20,22)/b9-6+ |
Clave InChI |
LKWJRSFMSOAVQU-RMKNXTFCSA-N |
SMILES isomérico |
CCCC1=CC2=C(C=C1NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
SMILES canónico |
CCCC1=CC2=C(C=C1NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-])OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)

![4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)
![N-{2-[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-phenoxypropanamide](/img/structure/B11073990.png)
![1-acetyl-N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carbohydrazide](/img/structure/B11074002.png)
![5-chloro-N-[2-(2-chlorophenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B11074014.png)
![{6-bromo-5-methoxy-1-methyl-2-[(phenylsulfanyl)methyl]-1H-indol-3-yl}(piperidin-1-yl)methanone](/img/structure/B11074015.png)
![3-[(4-Methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B11074022.png)

![(2'-Oxo-1',2'-dihydrospiro[1,3-dioxolane-2,3'-indol]-4-YL)methyl salicylate](/img/structure/B11074046.png)
![1'-methyl-8-nitro-1,2,4,4a-tetrahydro-2'H,6H-spiro[1,4-oxazino[4,3-a]quinoline-5,5'-pyrimidine]-2',4',6'(1'H,3'H)-trione](/img/structure/B11074047.png)


